Ethyl 3-aminopropanoate

CAS No.: 924-73-2

Cat. No.: VC3780970

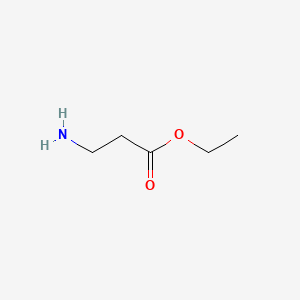

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924-73-2 |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | ethyl 3-aminopropanoate |

| Standard InChI | InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3 |

| Standard InChI Key | GSQBIOQCECCMOQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCN |

| Canonical SMILES | CCOC(=O)CCN |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-aminopropanoate hydrochloride, also known as β-alanine ethyl ester hydrochloride, belongs to the class of amino acid esters. Its IUPAC name, ethyl 3-aminopropanoate hydrochloride, reflects the presence of an ethyl ester group at the carboxyl terminus and a protonated amine group at the β-position . The compound’s structural formula, , is confirmed by spectroscopic methods such as NMR and NMR .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 4244-84-2 | |

| Molecular Formula | ||

| Molecular Weight | 153.61 g/mol | |

| Melting Point | 67–70 °C | |

| Solubility | Chloroform, DMSO, acetone | |

| Hygroscopicity | High |

The compound’s SMILES string, Cl.CCOC(=O)CCN, and InChI key, RJCGNNHKSNIUAT-UHFFFAOYSA-N, further validate its molecular structure .

Synthesis and Production Methods

Ethyl 3-aminopropanoate hydrochloride is synthesized through esterification and subsequent hydrochloride salt formation.

Laboratory-Scale Synthesis

-

Esterification of β-Alanine: β-Alanine reacts with ethanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions, yielding the ethyl ester derivative .

-

Salt Formation: The free base is treated with concentrated hydrochloric acid to form the hydrochloride salt, which is purified via crystallization .

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield and efficiency. Automated systems control reaction parameters such as temperature (typically 60–80 °C) and pH to optimize the process .

Reaction Equation:

Physical and Chemical Properties

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 67–70 °C |

| Boiling Point | Not reported (decomposes) |

| Density | 1.12 g/cm³ (estimated) |

| Solubility in Water | 50 mg/mL (25 °C) |

The compound’s hygroscopic nature necessitates storage in sealed containers under dry conditions .

Spectroscopic Data

-

NMR (DMSO-): δ 1.20 (t, 3H, CH), 2.45 (t, 2H, CHCOO), 3.00 (q, 2H, CHNH), 4.10 (q, 2H, OCH) .

-

IR Spectrum: Peaks at 1730 cm (C=O stretch) and 2500–3000 cm (NH vibrations) .

Applications in Scientific Research

Peptide Synthesis

Ethyl 3-aminopropanoate hydrochloride serves as a building block in solid-phase peptide synthesis (SPPS). Its primary amine group participates in coupling reactions with carboxyl-activated amino acids, facilitated by reagents like dicyclohexylcarbodiimide (DCC) .

Pharmaceutical Intermediates

The compound is a precursor to β-alanine derivatives, which are investigated for their roles in carnosine synthesis (a muscle buffering agent) and neurotransmitter modulation .

Material Science

Researchers utilize its hygroscopic properties to design moisture-responsive materials for sensors and controlled-release systems .

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |

| Precautionary Measures | Use gloves, eye protection |

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | 98% | 10 g | 68.10 |

| TCI Chemicals | >98% | 25 g | 49.00 |

| Alfa Aesar | 98% | 10 g | 51.65 |

Data current as of March 2024 .

Recent Research Developments

Drug Delivery Systems

A 2024 study highlighted its use in pH-sensitive nanoparticles for targeted cancer therapy. The amine group facilitates surface functionalization with ligands .

Enzymatic Studies

The compound’s ester group undergoes hydrolysis catalyzed by lipases, enabling its application in biocatalytic processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume